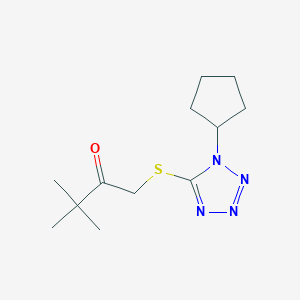
1-((1-Cyclopentyl-1h-tetrazol-5-yl)thio)-3,3-dimethylbutan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((1-Cyclopentyl-1h-tetrazol-5-yl)thio)-3,3-dimethylbutan-2-one is a chemical compound with a complex structure that includes a tetrazole ring, a cyclopentyl group, and a thioether linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-((1-Cyclopentyl-1h-tetrazol-5-yl)thio)-3,3-dimethylbutan-2-one typically involves multiple steps, starting with the preparation of the tetrazole ring and the cyclopentyl group. The key steps include:
Formation of the Tetrazole Ring: This can be achieved through the reaction of an azide with a nitrile under acidic conditions.
Attachment of the Cyclopentyl Group: The cyclopentyl group can be introduced via a Grignard reaction or other alkylation methods.
Formation of the Thioether Linkage: This involves the reaction of a thiol with an appropriate electrophile, such as an alkyl halide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions, and continuous flow processes.
Análisis De Reacciones Químicas
Types of Reactions
1-((1-Cyclopentyl-1h-tetrazol-5-yl)thio)-3,3-dimethylbutan-2-one can undergo various types of chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where the nitrogen atoms can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted tetrazoles.
Aplicaciones Científicas De Investigación
1-((1-Cyclopentyl-1h-tetrazol-5-yl)thio)-3,3-dimethylbutan-2-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for new therapeutics.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-((1-Cyclopentyl-1h-tetrazol-5-yl)thio)-3,3-dimethylbutan-2-one involves its interaction with specific molecular targets and pathways. The tetrazole ring and thioether linkage can interact with enzymes and receptors, potentially inhibiting or activating biological processes. The exact mechanism can vary depending on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
1-((1-Cyclopentyl-1h-tetrazol-5-yl)thio)acetic acid: Similar structure but with an acetic acid group instead of a butan-2-one group.
1-((1-Cyclopentyl-1h-tetrazol-5-yl)thio)ethanol: Similar structure but with an ethanol group instead of a butan-2-one group.
Uniqueness
1-((1-Cyclopentyl-1h-tetrazol-5-yl)thio)-3,3-dimethylbutan-2-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Propiedades
Fórmula molecular |
C12H20N4OS |
|---|---|
Peso molecular |
268.38 g/mol |
Nombre IUPAC |
1-(1-cyclopentyltetrazol-5-yl)sulfanyl-3,3-dimethylbutan-2-one |
InChI |
InChI=1S/C12H20N4OS/c1-12(2,3)10(17)8-18-11-13-14-15-16(11)9-6-4-5-7-9/h9H,4-8H2,1-3H3 |
Clave InChI |
RCKDNDUKXRUSJU-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C(=O)CSC1=NN=NN1C2CCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide](/img/structure/B14915369.png)
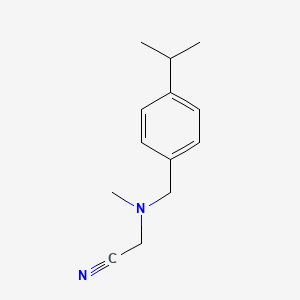


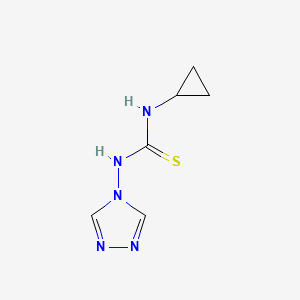
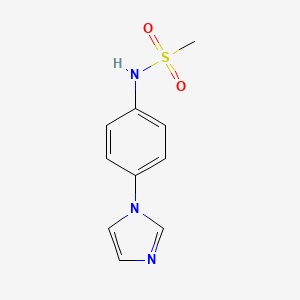
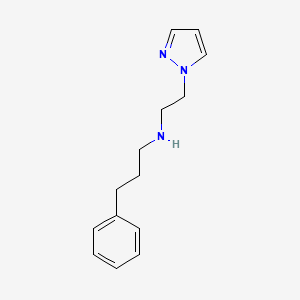
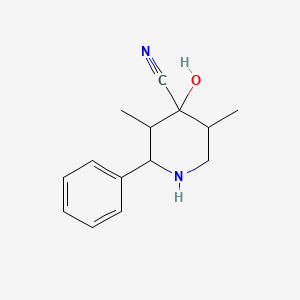
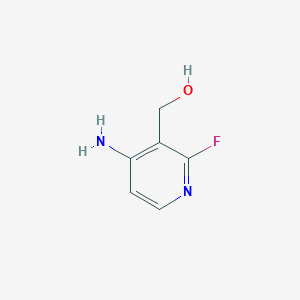
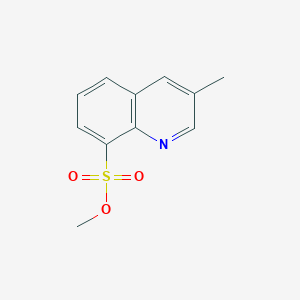
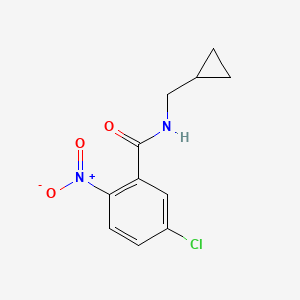
![4-[(2E)-2-(2-bromobenzylidene)hydrazinyl]-6-(morpholin-4-yl)-N,N-diphenyl-1,3,5-triazin-2-amine](/img/structure/B14915451.png)
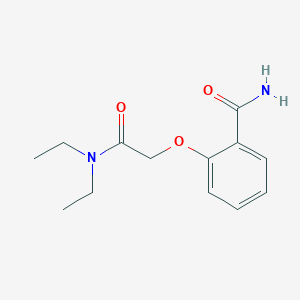
![3,5-Dibromo-4-[(3,4-dichlorobenzyl)oxy]benzaldehyde](/img/structure/B14915462.png)
